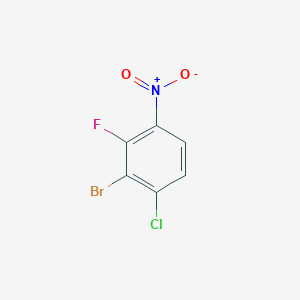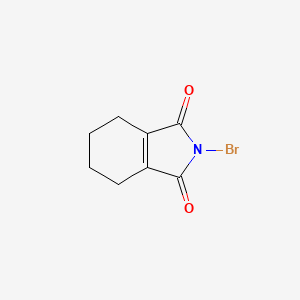
2-Brom-1-chlor-3-fluor-4-nitrobenzol
Übersicht
Beschreibung
“2-Bromo-1-chloro-3-fluoro-4-nitrobenzene” is an organic compound that belongs to the class of benzenoids. It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction can be used . The compound can also undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-chloro-3-fluoro-4-nitrobenzene . The molecular formula is C6H3BrClFNO2 . The structure of the compound can be represented by the SMILES string [O-]N+C1=CC=C(F)C(Br)=C1 .Chemical Reactions Analysis
In terms of reactivity, the order is F > Cl > Br > I . This compound can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis
The compound is slightly soluble in water . More specific physical and chemical properties such as melting point, boiling point, and density might not be readily available due to the specific nature of the compound.Wissenschaftliche Forschungsanwendungen
Infrarotspektroskopie
2-Brom-1-chlor-3-fluor-4-nitrobenzol kann mithilfe der Infrarotspektroskopie (IR) untersucht werden, um die Wechselwirkungen zwischen Verbindung und Lösungsmittel zu verstehen. Diese Technik, kombiniert mit der Dichtefunktionaltheorie (DFT), ermöglicht die Untersuchung von Molekülschwingungen und die Konformationsanalyse der Verbindung . Der Lösungsmitteleffekt auf die Carbonylstreckschwingung ist von besonderem Interesse und liefert Einblicke in die Wechselwirkungen zwischen dem Lösungsmittel und der Verbindung.
Pharmazeutische Chemie
Derivate von Benzaldehyd, die eine ähnliche Struktur wie unsere Zielverbindung aufweisen, werden in der pharmazeutischen Chemie eingesetzt. Sie sind so konzipiert, dass sie die Sauerstoff-Affinität des menschlichen Hämoglobins erhöhen und Sichelzellen-Erythrozyten hemmen. Substituierte Benzaldehyde und ihre Derivate, wie unsere Verbindung, könnten Potenzial für die Entwicklung neuer Pharmazeutika mit antibakteriellen, antitumoralen, entzündungshemmenden, antifungalen, antimikrobiellen und antioxidativen Eigenschaften zeigen .
Organische Synthese
Diese Verbindung kann als Reaktant bei der Synthese verschiedener organischer Moleküle dienen. Beispielsweise könnte sie bei der Synthese von N-verschmolzenen trizyklischen Indolen verwendet werden, die Anwendungen in der medizinischen Chemie finden. Seine Reaktivität mit verschiedenen Reagenzien kann zur Bildung von Verbindungen führen, die in verschiedenen chemischen Industrien eingesetzt werden können .
Chemische Industrie
Die Derivate der Verbindung sind in der chemischen Industrie wertvoll für die Produktion von Aromastoffen, Agrochemikalien, Kosmetika, Textilien, Farbstoffen und als Liganden in der Metallkoordinationschemie. Seine Vielseitigkeit bei der Bildung von Bindungen mit verschiedenen Metallen kann genutzt werden, um komplexe Strukturen mit gewünschten Eigenschaften zu erzeugen .
Kreuzkupplungsreaktionen
Trihalogenierte Alkenylether, die von Verbindungen wie this compound abgeleitet sind, haben potenzielle Anwendungen in der organischen Chemie, insbesondere in Suzuki-Miyaura- oder Sonogashira-Kreuzkupplungsreaktionen. Diese Reaktionen sind entscheidend für die Herstellung komplexer organischer Moleküle, die häufig in Pharmazeutika und Materialwissenschaften eingesetzt werden .
Wirkmechanismus
The mechanism of action involves a two-step process. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
As with any chemical compound, handling “2-Bromo-1-chloro-3-fluoro-4-nitrobenzene” requires appropriate safety measures. It’s important to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents . Specific hazard statements and precautionary measures should be referred to from the material safety data sheet .
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEOPGXIVPDOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















